2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S2/c1-10-8-14(22-26-10)21-15(24)9-28-18-20-13-6-7-27-16(13)17(25)23(18)12-4-2-11(19)3-5-12/h2-5,8H,6-7,9H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYKXJBWUIHTQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thieno[3,2-d]pyrimidine core, introduction of the 4-fluorophenyl group, and subsequent functionalization to introduce the sulfanyl and oxazolyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives containing thieno[3,2-d]pyrimidine structures have been shown to inhibit various cancer cell lines effectively. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis .
-
Anti-inflammatory Properties :
- The compound has also been evaluated for its anti-inflammatory potential. In silico molecular docking studies suggest that it may act as an inhibitor of enzymes like 5-lipoxygenase (5-LOX), which is crucial in the inflammatory response . This positions it as a candidate for developing new anti-inflammatory drugs.
Pharmacological Insights
- Mechanism of Action :
-
Structure-Activity Relationship (SAR) :
- Understanding the SAR is vital for optimizing the pharmacological properties of this compound. Variations in substituents on the thieno[3,2-d]pyrimidine ring can significantly alter its biological activity. For example, modifications to the fluorophenyl group have been linked to enhanced anticancer activity .
Case Studies
-
Synthesis and Biological Evaluation :
- A recent study synthesized various derivatives of this compound and evaluated their biological activities against different cancer cell lines and inflammatory models. The results indicated that specific modifications led to improved efficacy in inhibiting tumor growth and reducing inflammatory markers .
- In Silico Studies :
Wirkmechanismus
The mechanism of action of 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Compound A : 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide ()
- Structural Differences :
- 4-Methylphenyl replaces 4-fluorophenyl at position 3.
- Acetamide linked to 4-(trifluoromethoxy)phenyl instead of 5-methyloxazole.
- The trifluoromethoxy group increases lipophilicity (logP) by ~1.5 units compared to oxazole, enhancing membrane permeability but possibly reducing solubility .
Compound B : 2-[[3-(4-Fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (IWP-3, )
- Structural Differences :
- Acetamide linked to 6-methylbenzothiazole instead of 5-methyloxazole.
- Impact :
Compound C : 2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide ()
- Structural Differences: Triazole core replaces thienopyrimidinone. Pyridin-3-yl and 4-bromophenyl substituents.
- Bromine’s polarizability may strengthen halogen bonding with targets like kinases .
Functional Group Analysis
Acetamide Modifications :
- Target Compound : 5-Methyloxazole provides moderate electron-withdrawing effects and hydrogen bond acceptor capacity.
Sulfanyl Linker :
- All compounds retain the sulfanyl (-S-) bridge, critical for disulfide bond mimicry and protease resistance.
Key Structural Determinants of Activity
Fluorine Substitution :
- 4-Fluorophenyl in the target compound and IWP-3 enhances metabolic stability via C-F bond resistance to oxidation .
Heterocycle Choice: Thienopyrimidinones exhibit broader kinase inhibition than triazoles due to planar aromaticity .
Acetamide Tail :
- Bulky groups (e.g., benzothiazole in IWP-3) improve target affinity but may reduce solubility. The target compound’s oxazole balances bulk and polarity .
Biologische Aktivität
The compound 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide , also known as C144-0350, is a complex organic molecule with potential biological activity. This article provides an overview of its biological properties based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of C144-0350 is with a unique thienopyrimidine core structure. The presence of a fluorophenyl group enhances its electronic properties, potentially impacting its biological interactions.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| CAS Number | 362501-65-3 |
| SMILES | Cc1nnc(NC(CSC(N(c(cc2)ccc2F)C2=O)=NC3=C2SCC3)=O)s1 |
Biological Activity Overview
Research into the biological activity of C144-0350 suggests several potential therapeutic applications. The following sections detail its pharmacological properties.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to C144-0350. For instance:
- In vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- COX Inhibition : Preliminary data indicate that C144-0350 may inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways. In silico docking studies suggest effective binding interactions with COX enzymes due to the presence of the fluorophenyl group .
Antimicrobial Activity
Research has highlighted potential antimicrobial effects:
- Broad Spectrum Activity : Similar compounds have shown activity against Gram-positive and Gram-negative bacteria. For example, derivatives demonstrated minimum inhibitory concentrations (MICs) in the range of 0.125–8 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
The biological activity of C144-0350 is likely mediated through multiple mechanisms:
- Enzyme Interaction : It may interact with specific enzymes such as COX and lipoxygenases (LOX), modulating inflammatory responses.
- Receptor Binding : The compound could bind to cellular receptors involved in apoptosis and cell proliferation pathways.
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activity of C144-0350:
Q & A
Q. What synthetic strategies are recommended for the synthesis of this compound?
The compound can be synthesized via multi-step routes involving heterocyclic ring formation, sulfanyl group introduction, and amide coupling. Key steps include:
- Thienopyrimidinone core construction : Cyclization of substituted thiophene derivatives with urea or thiourea analogs under acidic conditions.
- Sulfanyl-acetamide linkage : Nucleophilic substitution at the 2-position of the thienopyrimidinone using mercaptoacetic acid derivatives, followed by coupling with 5-methyl-1,2-oxazol-3-amine via carbodiimide-mediated amide bond formation .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures for high-purity isolation .
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
Critical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ ion matching C₂₀H₁₇FN₅O₃S₂).
- X-ray Crystallography : Resolves crystal packing and bond angles, particularly for the thienopyrimidinone core and oxazole moiety .
Q. How can initial bioactivity screening be designed for this compound?
Prioritize target-based assays (e.g., enzyme inhibition) and cell-based models (e.g., cancer cell lines) using:
- Dose-response curves : Test concentrations from 1 nM to 100 μM to determine IC₅₀ values.
- Control compounds : Include known inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions.
- Reproducibility : Triplicate experiments with statistical analysis (Student’s t-test, p < 0.05) to minimize variability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Apply Design of Experiments (DoE) principles:
- Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
- Response surface methodology (RSM) : Use a central composite design to identify optimal parameters. For example, increasing DMF content from 50% to 70% may enhance solubility of intermediates .
- Quantum chemical calculations : Predict transition states and intermediates to guide solvent/catalyst selection (e.g., DFT studies for sulfanyl group reactivity) .
Q. What computational approaches are suitable for predicting this compound’s pharmacokinetic properties?
Combine molecular dynamics (MD) and ADMET prediction tools :
- Lipinski’s Rule of Five : Assess solubility and permeability using software like SwissADME.
- CYP450 inhibition : Use docking simulations (AutoDock Vina) to evaluate interactions with cytochrome P450 isoforms.
- Metabolite prediction : Tools like Meteor (Lhasa Limited) can identify potential oxidative metabolites .
Q. How to resolve contradictions in bioactivity data across different assay platforms?
Implement data triangulation :
- Orthogonal assays : Validate kinase inhibition results using both fluorescence polarization (FP) and radiometric assays.
- Cellular context : Compare activity in 2D monolayers vs. 3D spheroids to account for microenvironment effects.
- Theoretical alignment : Cross-reference experimental data with mechanistic hypotheses (e.g., competitive vs. allosteric inhibition) to identify assay-specific artifacts .
Q. What strategies mitigate spectral interference in characterizing this compound’s degradation products?
Use hyphenated techniques :
- LC-MS/MS : Couple liquid chromatography with tandem mass spectrometry to separate and identify degradants (e.g., sulfoxide derivatives).
- Stability-indicating assays : Perform forced degradation (heat, light, pH extremes) and monitor changes via UV/Vis and NMR .
- Multivariate analysis : Principal Component Analysis (PCA) to distinguish degradation pathways .
Methodological and Training Resources
Q. What training is recommended for mastering advanced synthesis and characterization of this compound?
- Practical courses : Enroll in programs like CHEM 416: Practical Training in Chemical Biology Methods & Experimental Design, which covers multi-step synthesis, spectroscopic validation, and assay development .
- Software training : Learn COMSOL Multiphysics for reaction simulation and ICReDD’s computational-experimental feedback loops for reaction optimization .
Q. How to design a scalable reactor system for gram-scale synthesis?
- Continuous flow reactors : Optimize residence time and mixing efficiency using CFD simulations (COMSOL).
- Membrane separation : Integrate nanofiltration membranes to isolate intermediates, reducing purification steps .
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
